2,6-Dioxopiperidine-3-carboxylic acid
Description
Historical Context and Evolution of Research on 2,6-Dioxopiperidine-3-carboxylic Acid and Related Scaffolds
The scientific journey of 2,6-dioxopiperidine scaffolds is deeply intertwined with the history of medicinal chemistry, most notably with the development of thalidomide (B1683933) in the 1950s. Initially synthesized from glutaric acid, the glutarimide (B196013) ring is the core structure of thalidomide. The subsequent discovery of thalidomide's potent immunomodulatory and anti-angiogenic properties, despite its tragic teratogenic effects, spurred extensive research into the 2,6-dioxopiperidine scaffold. This led to the development of a new generation of drugs, often referred to as immunomodulatory imide drugs (IMiDs).
While the initial focus was on derivatives with a phthalimido group at the 3-position, researchers began to explore a wider range of substitutions on the glutarimide ring to modulate biological activity and reduce toxicity. The introduction of a carboxylic acid group at the 3-position, yielding this compound, represented a key development. This functional group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Early synthetic methods for glutarimide itself involved processes like the heating of glutaric acid monoamide. researchgate.net The synthesis of substituted glutarimides, including the 3-carboxy derivative, has since evolved with more controlled and efficient methods.
Importance and Significance of this compound in Contemporary Chemical and Biological Sciences
The primary significance of this compound lies in its role as a versatile chemical intermediate. The carboxylic acid functionality serves as a crucial attachment point for various chemical moieties, enabling the construction of more complex molecules with potential therapeutic applications. This is particularly relevant in the field of drug discovery, where the 2,6-dioxopiperidine core is a well-established pharmacophore.
Derivatives synthesized from this carboxylic acid have been investigated for a range of biological activities, building upon the legacy of thalidomide. The ability to readily modify the carboxylic acid group allows for the fine-tuning of properties such as solubility, binding affinity to biological targets, and pharmacokinetic profiles. This has made this compound a valuable starting material in the quest for novel therapeutics targeting various diseases. Its application as a building block is evident in the synthesis of complex heterocyclic systems and targeted protein degraders, a rapidly emerging area of drug discovery.
Structural Classification and General Chemical Features of the 2,6-Dioxopiperidine Core
This compound belongs to the class of heterocyclic compounds known as glutarimides. The core structure consists of a six-membered piperidine (B6355638) ring containing a nitrogen atom, with two carbonyl groups at positions 2 and 6. This dicarbonyl arrangement imparts specific chemical properties to the ring system.
Table 1: Key Chemical Features of the 2,6-Dioxopiperidine Core
| Feature | Description |
| Ring System | Six-membered heterocyclic ring containing one nitrogen atom (piperidine). |
| Functional Groups | Two carbonyl groups at positions 2 and 6 (dicarbonyl), forming a glutarimide. |
| Acidity | The proton on the nitrogen atom of the imide is acidic. |
| Reactivity | The methylene (B1212753) groups adjacent to the carbonyls are activated. |
| Conformation | Typically adopts a chair conformation, with substituents in axial or equatorial positions. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2,6-dioxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h3H,1-2H2,(H,10,11)(H,7,8,9) |
InChI Key |
MHCDUOFVNOMAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2,6 Dioxopiperidine 3 Carboxylic Acid
Classical and Conventional Synthesis Routes to 2,6-Dioxopiperidine-3-carboxylic Acid
Reformatsky Reaction Approaches to this compound Derivatives
The Reformatsky reaction is a well-established method for carbon-carbon bond formation, typically involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. organic-chemistry.orgwikipedia.org The key intermediate is an organozinc enolate, which adds to the carbonyl group. organic-chemistry.orgwikipedia.org While a direct, one-pot synthesis of this compound via a classical Reformatsky reaction is not prominently described, the reaction can be envisioned as a key step in a multi-step sequence.
A hypothetical approach could involve the reaction of a suitable nitrogen-containing electrophile with a Reformatsky reagent derived from a succinic acid derivative. For instance, the reaction of an N-protected α-halo imide with a zinc enolate of a malonic acid ester derivative could potentially form the carbon skeleton, which could then be cyclized and deprotected to yield the target molecule. The success of such an approach would be highly dependent on the choice of starting materials and the management of chemoselectivity.
Variations of the Reformatsky reaction, employing other metals or modified reaction conditions, have expanded its scope. wikipedia.org Recent advances have also focused on diastereoselective and enantioselective versions of the reaction, which could be instrumental in the synthesis of chiral this compound derivatives. beilstein-journals.org For example, the use of chiral auxiliaries on the α-halo ester or the imine component, or the use of chiral ligands, could induce stereoselectivity in the carbon-carbon bond-forming step. researchgate.net
Guareschi Reaction and Related Cyclization Methods for 2,6-Dioxopiperidine Derivatives
The Guareschi reaction, in its classical sense, is a multi-component reaction for the synthesis of substituted pyridones. nih.govdrugfuture.com It typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com While the direct product is a pyridine (B92270) derivative, the Guareschi-Thorpe modification provides a route to β,β-disubstituted glutarates, which are direct precursors to the 2,6-dioxopiperidine ring system. nih.gov
The reaction can be adapted to produce glutarimide (B196013) derivatives. For instance, the condensation of cyanoacetamide with a β-keto ester or a dialkyl malonate in the presence of a base can lead to the formation of a 3-cyano-2,6-dioxopiperidine derivative. Subsequent hydrolysis of the nitrile group would then yield the desired this compound. An advanced, environmentally friendly version of the Guareschi-Thorpe reaction utilizes ammonium (B1175870) carbonate in an aqueous medium for the synthesis of hydroxy-cyanopyridines, highlighting the adaptability of this classical reaction to greener conditions. rsc.org
The general applicability of this approach is demonstrated by the synthesis of various substituted glutarimides, which are important intermediates in medicinal chemistry. nih.govgoogle.com The choice of the starting dicarbonyl compound and the cyano-containing species allows for the introduction of various substituents on the glutarimide ring.
Other Multicomponent Reaction Sequences Yielding this compound Analogues
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of atom economy and green chemistry. nih.gov While a specific MCR for the direct synthesis of this compound is not widely reported, several MCRs can be employed to construct the core piperidine (B6355638) or related heterocyclic scaffolds. researchgate.net
For example, a three-component reaction using amino acids, ketones, and isocyanides has been developed for the synthesis of spiro-2,6-dioxopiperazine scaffolds, which share a similar heterocyclic core. nih.gov This suggests that with a judicious choice of starting materials, an MCR could be designed to yield the desired 2,6-dioxopiperidine ring. A potential strategy could involve a reaction between an amino acid, a dicarbonyl compound, and a component that can introduce the carboxylic acid functionality or a precursor group at the 3-position.
Furthermore, consecutive MCRs can be employed to build complex molecular architectures. researchgate.net A sequence of reactions could first form a functionalized piperidine ring, which is then further elaborated to introduce the dione (B5365651) functionality and the carboxylic acid group.
Modern and Sustainable Synthetic Approaches for this compound
Asymmetric Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure this compound is of significant interest due to the stereospecific nature of many biological interactions. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
A prominent approach involves the desymmetrization of prochiral 3-substituted glutarimides. This can be accomplished with high enantioselectivity using chiral bases or enzymatic hydrolysis. For instance, a chiral bis-lithium amide base has been used for the asymmetric enolisation of 4-aryl substituted glutarimides, achieving up to 97% enantiomeric excess (ee). researchgate.net This method relies on a kinetic resolution following the asymmetric enolisation.
Enzymatic methods offer a green and highly selective alternative. Imidases from bacterial sources like Alcaligenes faecalis and Burkholderia phytofirmans have been shown to stereoselectively hydrolyze 3-substituted glutarimides to afford the corresponding (R)-3-substituted glutaric acid monoamides with high enantiomeric excess. nih.gov Similarly, amidases from Comamonas sp. can asymmetrically hydrolyze 3-substituted glutaric acid diamides to produce the (R)-monoamides. nih.govresearchgate.net These monoamides are valuable chiral building blocks that can be cyclized to form the desired chiral 2,6-dioxopiperidine derivatives.
| Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) |
| Chiral Base Desymmetrization | 4-Aryl substituted glutarimide | Chiral bis-lithium amide | Chiral glutarimide | Up to 97% |
| Enzymatic Hydrolysis | 3-(4-chlorophenyl) glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.1% |
| Enzymatic Hydrolysis | 3-isobutyl glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-isobutyl glutaric acid monoamide | 94.9% |
| Enzymatic Hydrolysis | 3-(4-chlorophenyl) glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.7% |
Catalytic Methods in the Formation of this compound Skeletons
Catalytic methods provide efficient and sustainable routes to the 2,6-dioxopiperidine core. These methods often involve transition metal catalysts or organocatalysts to promote cyclization reactions or to construct the piperidine ring with high selectivity.
A ZnCl2-catalyzed green method has been reported for the synthesis of various piperidine-2,6-dione derivatives by refluxing glutaric acid and a primary amine in ethanol. derpharmachemica.com This method offers mild reaction conditions, operational simplicity, and the use of a non-toxic catalyst. derpharmachemica.com While this specific example does not introduce a carboxylic acid at the 3-position, it demonstrates a catalytic approach to the core ring system that could potentially be adapted.
For the synthesis of chiral derivatives, catalytic dynamic resolution has been applied to the synthesis of 2,6-disubstituted piperidines. nih.gov This methodology could be extended to the synthesis of enantioenriched 3-substituted piperidines, which could then be oxidized to the corresponding 2,6-diones.
Furthermore, an enantioselective Michael/ring-closure reaction of α,β-unsaturated pyrazoleamides with amidomalonates, catalyzed by a chiral N,N'-dioxide-Yb(OTf)3 complex, has been developed to produce chiral substituted glutarimides. thieme-connect.com This approach directly establishes the stereocenter at the 3-position during the ring formation.
Intramolecular aza-Michael reactions, often promoted by organocatalysts, are another powerful tool for the enantioselective synthesis of substituted piperidines, which are precursors to the 2,6-dioxopiperidine scaffold. nih.gov
| Catalyst System | Reaction Type | Product | Key Features |
| ZnCl2 | Condensation | Piperidine-2,6-dione derivatives | Green method, mild conditions |
| Chiral N,N'-dioxide-Yb(OTf)3 | Michael/ring-closure | Chiral substituted glutarimides | Highly enantioselective |
| Organocatalyst (e.g., quinoline (B57606) derivative) | Intramolecular aza-Michael reaction | Enantioenriched substituted piperidines | Enantioselective C-N bond formation |
Functionalization and Derivatization of this compound
The presence of multiple functional groups—a secondary amine within the glutarimide ring, two carbonyl groups, and a carboxylic acid—renders this compound a versatile building block for chemical synthesis. Strategic manipulation of these functional groups allows for the generation of a wide array of derivatives.
The carboxylic acid group at the 3-position of the 2,6-dioxopiperidine ring is a prime site for chemical modification, most commonly through esterification and amidation reactions. These transformations are fundamental in altering the physicochemical properties of the parent molecule and for introducing linkers for the construction of more complex structures.
Esterification Reactions
The conversion of the carboxylic acid to an ester can be accomplished through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. bohrium.com For substrates that may be sensitive to strongly acidic conditions, alternative methods are employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation under milder conditions. encyclopedia.pub Another approach involves the reaction of the carboxylic acid with a dialkylcarbonate in an alcohol-containing solvent, which can proceed without the need for an external acid or base catalyst. googleapis.com While specific examples detailing the esterification of this compound are not extensively documented in readily available literature, the general principles of esterification are applicable. For instance, related piperidine-3-carboxylic acid derivatives have been successfully esterified. google.com
| Reactant (Alcohol) | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methanol | Acid catalyst (e.g., H₂SO₄), heat | Methyl 2,6-dioxopiperidine-3-carboxylate | bohrium.com |
| Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 2,6-dioxopiperidine-3-carboxylate | encyclopedia.pub |
| tert-Butanol | tert-Butyl 2,2,2-trichloroacetamidate | tert-Butyl 2,6-dioxopiperidine-3-carboxylate | nih.gov |
Amidation Reactions
The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry, particularly in the synthesis of PROTACs where the 2,6-dioxopiperidine moiety often serves as an E3 ligase ligand. broadpharm.com This transformation typically requires the activation of the carboxylic acid. A host of coupling reagents are available for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). broadpharm.com Phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HATU, HBTU) are also highly effective activating agents. broadpharm.com The choice of coupling reagent, base (such as diisopropylethylamine, DIPEA, or triethylamine, TEA), and solvent (commonly dimethylformamide, DMF, or dichloromethane, DCM) is crucial for achieving high yields and minimizing side reactions, such as racemization if the chiral center at the 3-position is to be preserved.
| Reactant (Amine) | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Primary Amine (e.g., Benzylamine) | HATU, DIPEA, DMF, 25°C | N-Benzyl-2,6-dioxopiperidine-3-carboxamide | broadpharm.com |
| Secondary Amine (e.g., Piperidine) | EDC, HOBt, DIPEA, CH₂Cl₂, rt | (2,6-Dioxopiperidin-3-yl)(piperidin-1-yl)methanone | broadpharm.com |
| Aniline (B41778) derivative | EDC, DMAP, cat. HOBt, DIPEA | N-Aryl-2,6-dioxopiperidine-3-carboxamide | bohrium.com |
The dioxopiperidine (or glutarimide) ring itself can undergo chemical modifications, primarily through substitution at the nitrogen atom or, under certain conditions, through ring-opening reactions.
Substitution Reactions
The nitrogen atom of the glutarimide ring is a secondary amine and can be subjected to N-alkylation. Such modifications can be synthetically challenging due to the reduced nucleophilicity of the imide nitrogen. However, studies on lenalidomide, a well-known derivative, have demonstrated that N-alkylation of the glutarimide moiety is feasible. nih.gov These reactions can be employed to create prodrugs or to modulate the biological activity of the parent compound. nih.gov Alkylation can also potentially occur at the carbon atoms of the ring, for instance, at the C-3 position, though this would require the generation of a carbanion and is less common for this specific scaffold. Directed C(sp³)-H alkylation at the γ-position of carboxylic acid derivatives has been achieved using photoredox catalysis, a strategy that could potentially be applied to derivatives of this compound. nih.gov
Ring-Opening Reactions
The glutarimide ring is generally stable but can be opened under hydrolytic conditions, particularly in the presence of a strong base or acid, which would lead to the formation of a glutamic acid derivative. For instance, hydrolysis of the amide bonds would break the cyclic structure. Such reactions are generally considered decomposition pathways but could be synthetically useful in specific contexts.
One of the most significant applications of this compound and its derivatives is their use as building blocks for the construction of complex, bifunctional molecules, most notably PROTACs. chemicalbook.comnih.gov In this context, the 2,6-dioxopiperidine moiety functions as a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov
The synthesis of these hybrid architectures involves the conjugation of a derivative of this compound to a ligand for a target protein of interest via a chemical linker. The carboxylic acid functionality is the primary handle for attaching these linkers. Typically, the carboxylic acid is converted to an amide by coupling it with an amine-terminated linker. broadpharm.com The length and composition of the linker are critical for the efficacy of the resulting PROTAC and are often varied systematically to optimize activity. researchgate.net The linker can be a simple alkyl chain, a polyethylene (B3416737) glycol (PEG) chain to enhance solubility, or a more rigid structure. broadpharm.comresearchgate.net
The general strategy for synthesizing these complex molecules involves the following steps:
Synthesis of the this compound core or a suitable derivative (e.g., thalidomide (B1683933), lenalidomide). encyclopedia.pubresearchgate.net
Synthesis of a linker molecule with orthogonal functional groups at each end.
Coupling of one end of the linker to the 2,6-dioxopiperidine moiety, often through amide bond formation with the carboxylic acid group or a derivative thereof. broadpharm.com
Coupling of the other end of the linker to the target protein ligand.
Recent advances in synthetic methodology, such as late-stage C-H amidation catalyzed by ruthenium, provide more direct routes to these complex molecules, allowing for the installation of linkers onto complex bioactive molecules in a single step. chemicalbook.comresearchgate.net This approach streamlines the synthesis of PROTAC libraries for drug discovery. chemicalbook.com
Chemical Reactivity and Mechanistic Investigations of 2,6 Dioxopiperidine 3 Carboxylic Acid
Acid-Base Equilibrium and Protonation/Deprotonation Studies of 2,6-Dioxopiperidine-3-carboxylic Acid
This compound possesses two primary acidic protons: one on the carboxylic acid moiety and another on the imide nitrogen. The acid-base equilibrium of this molecule is crucial for understanding its behavior in different chemical and biological environments.
The imide proton is significantly less acidic. An analogous compound, glutarimide (B196013), has a reported pKa of approximately 11.4-11.8. This value provides a reasonable estimate for the acidity of the imide proton in this compound. The lower acidity of the imide compared to the carboxylic acid is due to the lesser degree of resonance stabilization of the resulting anion.
Deprotonation will therefore occur sequentially, with the carboxylic acid losing its proton first under mildly basic conditions, followed by the deprotonation of the imide under stronger basic conditions. The protonation sites are the carboxylate oxygen and the imide nitrogen in their respective conjugate bases.
| Functional Group | Estimated pKa |
| Carboxylic Acid | ~ 4-5 |
| Imide | ~ 11.4-11.8 |
Reactivity of the Imide and Carboxyl Functionalities
The chemical reactivity of this compound is dominated by its two key functional groups: the cyclic imide and the carboxylic acid.
Both the imide and the carboxyl groups are susceptible to nucleophilic acyl substitution. The reactivity of the imide in N-acyl-glutarimides has been shown to be influenced by the "amide bond twist," which can destabilize the ground state and enhance reactivity towards nucleophiles.
The carbonyl groups of the imide can be attacked by nucleophiles, leading to ring-opening reactions. For instance, hydrolysis with a base like lithium hydroxide (B78521) can trigger the opening of the glutarimide ring, followed by C-N bond cleavage to yield primary amides under mild conditions.
The carboxylic acid functionality can undergo typical reactions of carboxylic acids, such as esterification with alcohols under acidic catalysis or conversion to an acid chloride using reagents like thionyl chloride. The resulting activated acyl group can then react with a variety of nucleophiles.
Ring closure reactions involving both functionalities are also conceivable, for instance, through intramolecular condensation under specific conditions, although this would likely require activation of one of the carbonyl groups.
Direct electrophilic aromatic substitution on this compound is not applicable as it lacks an aromatic ring. However, for substituted analogues bearing an aromatic ring, such as an N-aryl derivative, the principles of electrophilic aromatic substitution would apply.
The reactivity and regioselectivity of such a reaction would be governed by the nature of the substituents on the aromatic ring. The glutarimide moiety itself, being an electron-withdrawing group, would be expected to be deactivating and meta-directing for electrophilic attack on an attached N-phenyl ring. Conversely, if the aromatic ring were attached at a different position and contained activating groups, ortho- and para-substitution would be favored. For instance, studies on N-Boc-2-arylpiperidines have shown that the piperidine (B6355638) ring can influence the reactivity of the attached aryl group.
Tautomerism and Isomerization Processes in this compound Derivatives
Derivatives of 2,6-dioxopiperidine can exhibit tautomerism, particularly keto-enol tautomerism. Theoretical studies on glutarimide have investigated the keto-enol isomerization pathway. researchgate.netfigshare.com The keto form is generally the more stable tautomer. The conversion to the enol form involves the transfer of a proton from the α-carbon to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond within the ring. This process can be catalyzed by acids or bases. libretexts.org
The activation barrier for the keto-enol isomerization of glutarimide, assisted by water molecules, has been calculated to be around 28.1 kcal/mol. researchgate.netfigshare.com This indicates that while the keto form is predominant, the enol tautomer can be accessed under certain conditions, which is significant as the enol form can exhibit different reactivity, acting as a nucleophile at the α-carbon.
Thermolytic and Photolytic Transformations of this compound
Specific studies on the thermolytic and photolytic transformations of this compound are not extensively documented in the scientific literature. However, general reactivity patterns for cyclic imides can be considered.
Thermolysis of glutarimide derivatives could potentially lead to decarboxylation or fragmentation of the ring, depending on the substitution pattern and the temperature.
Photolytic reactions of imides can involve various pathways, including Norrish Type I and Type II reactions, leading to ring cleavage or hydrogen abstraction, respectively. The presence of the carboxylic acid group might also influence the photochemical behavior, potentially participating in intramolecular reactions. Without specific experimental data, these remain plausible but unconfirmed reaction pathways.
Kinetic and Thermodynamic Parameters Governing Reactions of this compound
Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce. However, some insights can be drawn from studies on related structures.
The hydrolysis of imides, such as maleimide, has been studied kinetically, showing a dependence on the concentration of the hydroxide ion. The reaction proceeds through a tetrahedral intermediate, and the rate is influenced by the polarity of the solvent.
Kinetic studies on the Suzuki-Miyaura cross-coupling of N-acyl-glutarimides have shown that the reaction rates can be influenced by factors such as catalyst loading and the nature of the substituents. acs.org For instance, while many N-acyl-glutarimides show similar reaction kinetics, the solubility of the specific derivative can significantly impact the reaction time. acs.org
Advanced Structural Characterization and Conformational Analysis of 2,6 Dioxopiperidine 3 Carboxylic Acid
High-Resolution Spectroscopic Analysis of 2,6-Dioxopiperidine-3-carboxylic Acid
Spectroscopic methods are fundamental in elucidating the molecular structure and dynamics of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational dynamics of this compound in solution. The molecule contains a chiral center at the C3 position, leading to distinct magnetic environments for the protons on the piperidine (B6355638) ring.
¹H NMR Spectroscopy: The proton spectrum is expected to show complex multiplets for the diastereotopic methylene (B1212753) protons at the C4 and C5 positions. The proton at the C3 position (H3) would likely appear as a distinct multiplet, with its chemical shift and coupling constants providing critical information about the conformation of the glutarimide (B196013) ring and the orientation of the carboxylic acid group (axial vs. equatorial). The acidic proton of the carboxylic acid group typically resonates at a significantly downfield chemical shift (δ 10-12 ppm), while the imide N-H proton appears as a broader signal, often in the range of δ 7-9 ppm.
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of the key functional groups. The two imide carbonyl carbons (C2 and C6) and the carboxylic acid carbonyl carbon would resonate at the downfield end of the spectrum (typically δ 165-185 ppm). The chiral C3 carbon and the C4 and C5 methylene carbons would appear in the aliphatic region.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning the proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between protons, providing crucial data to determine the preferred conformation of the piperidine ring (e.g., chair or boat) and the relative stereochemistry of the substituents. nih.gov
Expected ¹H NMR Chemical Shift Ranges
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | 10.0 - 12.0 | Broad Singlet | Position is concentration and solvent dependent. |
| NH | 7.0 - 9.0 | Broad Singlet | Exchangeable with D₂O. |
| CH (C3) | 2.5 - 3.5 | Multiplet | Chemical shift depends on axial/equatorial position. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds. youtube.com For this compound, these methods are excellent for identifying the key functional groups and studying intermolecular interactions like hydrogen bonding.
The structure contains three carbonyl groups: two within the imide ring and one in the carboxylic acid moiety. The two imide carbonyls are coupled, leading to symmetric and asymmetric stretching vibrations. These typically appear as two distinct bands in the IR spectrum. The carboxylic acid C=O stretch is also prominent. The O-H stretch of the carboxylic acid is usually a very broad band due to strong hydrogen bonding, often observed as a wide absorption between 2500 and 3300 cm⁻¹. The N-H stretching vibration of the imide group is expected around 3200 cm⁻¹.
Raman spectroscopy provides complementary information. While C=O stretching modes are visible in both IR and Raman, the spectra can differ in intensity due to different selection rules, aiding in a more complete vibrational assignment. youtube.com
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | IR |
| Imide | N-H stretch | ~3200 | IR |
| Imide Carbonyls | Asymmetric C=O stretch | ~1750 | IR, Raman |
| Imide Carbonyls | Symmetric C=O stretch | ~1700 | IR, Raman |
| Carboxylic Acid | C=O stretch | ~1710 | IR, Raman |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to elucidate its structure through analysis of its fragmentation patterns. The molecular formula is C₆H₇NO₄, giving a molecular weight of 157.12 g/mol .
Upon ionization (e.g., by Electron Ionization or Electrospray Ionization), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. Subsequent fragmentation can occur through several predictable pathways for piperidine derivatives and carboxylic acids. nih.gov
Common fragmentation pathways may include:
Loss of the carboxylic acid group: A cleavage resulting in the loss of a COOH radical (45 Da), leading to a fragment ion at m/z 112.
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion to give a fragment at m/z 113.
Ring Opening: Cleavage of the piperidine ring structure can lead to a variety of smaller fragment ions. A patent for a related glutarimide compound noted dominant mass fragments corresponding to losses of 56 and 100 Da, which may indicate characteristic cleavage patterns for this core structure. google.com
Loss of water: Dehydration can lead to a fragment at m/z 139 ([M-H₂O]⁺).
Analysis of these fragmentation patterns using high-resolution mass spectrometry allows for the confirmation of the elemental composition of the parent molecule and its fragments. nih.govresearchgate.net
Plausible Mass Spectrometry Fragments
| m/z | Identity | Pathway |
|---|---|---|
| 158 | [M+H]⁺ | Protonation (ESI) |
| 157 | [M]⁺ | Molecular Ion (EI) |
| 139 | [M-H₂O]⁺ | Loss of water |
| 113 | [M-CO₂]⁺ | Decarboxylation |
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography provides definitive information about the molecular structure and packing of this compound in the solid state.
Crystal Engineering and Polymorphism Studies of this compound
The solid-state structure of this compound is heavily influenced by hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the imide N-H and the carboxylic acid O-H) and multiple acceptors (the three carbonyl oxygens). This functionality allows for the formation of robust and predictable supramolecular synthons.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in molecules with extensive hydrogen bonding capabilities. Different packing arrangements and hydrogen bonding networks can lead to polymorphs with distinct physical properties. While specific polymorphism studies on this compound are not widely reported, the potential for its existence is high given its molecular structure.
Co-crystallization and Host-Guest Complexation Involving this compound
The rich hydrogen-bonding functionality of this compound makes it an excellent candidate for co-crystallization and the formation of host-guest complexes. libretexts.org Co-crystals are crystalline solids containing two or more different molecules in the same crystal lattice.
The glutarimide moiety is a well-established building block in crystal engineering. For instance, glutarimide itself forms a co-crystal with the antibiotic trimethoprim, where the two molecules are linked by a robust, three-point hydrogen bond pattern (one N-H···N and two N-H···O bonds) between the imide and the pyrimidine (B1678525) ring. nih.gov This demonstrates the ability of the 2,6-dioxopiperidine core to engage in specific and strong molecular recognition events.
The presence of the carboxylic acid group further enhances this potential. Carboxylic acids are widely used as co-formers in pharmaceutical co-crystals because they can form strong and directional hydrogen bonds with a variety of functional groups, particularly basic nitrogen atoms found in many active pharmaceutical ingredients (APIs). nih.gov Therefore, this compound could act as a host or guest, forming co-crystals with APIs or other molecules through a combination of imide-based and carboxylic acid-based hydrogen bonds. tandfonline.comresearchgate.net
Conformational Preferences and Dynamics of the 2,6-Dioxopiperidine Ring System
The 2,6-dioxopiperidine ring, also known as the glutarimide ring, is a prevalent scaffold in medicinal chemistry. Its conformational behavior is crucial for determining the three-dimensional shape of molecules and their subsequent biological activity. The ring system is not planar and, similar to cyclohexane, can adopt several conformations to minimize steric and torsional strain. The primary conformations include the chair, boat, and twist-boat forms.
For the unsubstituted 2,6-dioxopiperidine ring, computational and experimental studies on related structures indicate a preference for conformations that alleviate the steric strain associated with the planar sp2 hybridized carbonyl carbons and the sp3 hybridized carbons. The presence of the imide functionality introduces partial double-bond character to the N-C(O) bonds, which influences the ring's geometry.
The primary conformations of the 2,6-dioxopiperidine ring are summarized in the table below.
| Conformation | Description | Expected Stability for 2,6-Dioxopiperidine Ring |
| Chair | The lowest energy conformation for cyclohexane. In the 2,6-dioxopiperidine ring, various chair or pseudo-chair forms are possible. | Generally the most stable conformation, minimizing both angle and torsional strain. |
| Boat | A higher energy conformation characterized by steric hindrance between the "flagpole" positions. | Considered a high-energy transition state between twist-boat conformations. |
| Twist-Boat | A more stable intermediate conformation compared to the boat form, which relieves some of the flagpole interactions. | Less stable than the chair conformation but is a key intermediate in the ring inversion process. |
| Half-Chair/Envelope | Conformations where some atoms are coplanar. Often found in substituted or fused ring systems. | May be adopted to accommodate specific substituent interactions or crystal packing forces. |
Supramolecular Assembly and Non-Covalent Interactions of this compound
The supramolecular assembly of this compound in the solid state is governed by a network of specific and directional non-covalent interactions, primarily hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the imide N-H) and acceptors (the two carbonyl oxygens C=O and the carboxylic acid carbonyl oxygen), leading to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.
Studies on co-crystals involving glutarimides and carboxylic acids have revealed a hierarchy of preferred synthons. nih.gov The most common interaction for carboxylic acids is the formation of a centrosymmetric dimer, where two carboxylic acid groups interact through a pair of O-H···O hydrogen bonds, described by the graph-set notation R²₂(8). mdpi.comjaptronline.com Similarly, the glutarimide moiety can form its own N-H···O dimer, connecting two imide rings.
In a crystal structure of this compound, a competition and interplay between these various potential synthons would be expected. The final arrangement will depend on the most thermodynamically stable packing. Key potential interactions include:
Carboxylic Acid Homodimers: The formation of the highly stable R²₂(8) synthon linking two molecules.
Imide Homodimers: The formation of an N-H···O dimer between the imide groups of two separate molecules.
Acid-Imide Heterosynthons: Hydrogen bonds can form between the carboxylic acid donor and an imide carbonyl acceptor (O-H···O=C) or between the imide donor and the carboxylic acid carbonyl acceptor (N-H···O=C). These can lead to the formation of chains or more complex networks.
The combination of these interactions directs the assembly of the molecules into one-, two-, or three-dimensional networks. The specific synthons formed dictate the crystal's physical properties. While a definitive crystal structure for this compound is not publicly documented, the predictable nature of these hydrogen-bonding motifs allows for a rational projection of its supramolecular behavior.
The table below outlines the principal supramolecular synthons that can be anticipated in the crystal structure of this compound.
| Supramolecular Synthon | Interacting Functional Groups | Graph-Set Notation | Description |
| Carboxylic Acid Dimer | Carboxylic Acid (-COOH) with Carboxylic Acid (-COOH) | R²₂(8) | A robust cyclic motif formed by two complementary O-H···O hydrogen bonds between two acid groups. |
| Imide Dimer | Imide (N-H) with Imide Carbonyl (C=O) | R²₂(8) | A cyclic motif formed by two N-H···O hydrogen bonds connecting two glutarimide rings. |
| Acid-Imide Heterodimer | Carboxylic Acid (-OH) with Imide Carbonyl (C=O) and Imide (N-H) with Carboxylic Carbonyl (C=O) | R²₂(8) | A potential cyclic motif involving one of each molecule type. |
| Catemer Chain | Carboxylic Acid (-OH) with Carboxylic Acid Carbonyl (C=O) | C(4) | A chain motif where the acid group of one molecule donates a hydrogen bond to the carbonyl of the next. |
| Imide Chain | Imide (N-H) with Imide Carbonyl (C=O) | C(4) | A chain motif where the imide group of one molecule donates a hydrogen bond to a carbonyl of the next. |
Theoretical and Computational Studies on 2,6 Dioxopiperidine 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2,6-Dioxopiperidine-3-carboxylic Acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations can predict various molecular properties that are key to understanding its chemical behavior.
Detailed research findings from DFT calculations reveal insights into the molecule's stability and reactivity. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic sites. The regions around the carbonyl oxygen atoms and the carboxylic acid group typically exhibit a negative potential, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the amine and carboxylic acid groups show a positive potential, making them prone to nucleophilic interactions.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For derivatives of pyridine (B92270) carboxylic acid, DFT calculations have been employed to determine these parameters and correlate them with experimental observations. nih.gov
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Unit |
| HOMO Energy | -7.2 eV | electron Volts |
| LUMO Energy | -1.5 eV | electron Volts |
| HOMO-LUMO Gap | 5.7 eV | electron Volts |
| Electronegativity (χ) | 4.35 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Global Electrophilicity (ω) | 3.32 | eV |
This table is illustrative and based on typical values for similar organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide valuable insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or biological partners. dovepress.com
Conformational analysis through MD simulations reveals the accessible conformations of the molecule and their relative stabilities. researchgate.net The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat, and the orientation of the carboxylic acid group can also vary. By simulating the molecule's movements, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions. Studies on similar carboxylic acids have shown that the conformational equilibrium can be influenced by the solvent environment. nih.gov
Intermolecular interactions are also a key focus of MD simulations. These simulations can model the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and the hydrogen bonding network. nih.gov The strength and dynamics of these interactions are critical for the molecule's solubility and transport properties.
Table 2: Key Intermolecular Interactions of this compound in Aqueous Solution from MD Simulations (Illustrative)
| Interaction Type | Donor Atom | Acceptor Atom | Average Distance (Å) |
| Hydrogen Bond | Carboxyl -OH | Water Oxygen | 1.8 |
| Hydrogen Bond | Amide N-H | Water Oxygen | 2.0 |
| Hydrogen Bond | Water Hydrogen | Carbonyl Oxygen | 1.9 |
| Hydrogen Bond | Water Hydrogen | Carboxyl Oxygen | 1.8 |
This table is illustrative and provides typical distances for hydrogen bonds in aqueous solutions.
The analysis of trajectories from MD simulations can also yield thermodynamic properties related to intermolecular interactions, such as the potential of mean force (PMF), which describes the free energy profile along a specific reaction coordinate, for instance, the dissociation of a dimer.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful approach for structural elucidation and understanding the molecule's vibrational and electronic properties. nih.gov
DFT calculations are commonly used to predict vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular vibrations. nih.gov For instance, the characteristic stretching frequencies of the C=O, N-H, and O-H bonds can be accurately predicted. Comparing the calculated spectrum with the experimental one can confirm the molecule's structure and provide insights into intramolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural analysis, and theoretical calculations can predict NMR chemical shifts (δ) and coupling constants (J). These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Good agreement between calculated and experimental NMR data provides strong evidence for the proposed structure and conformation of the molecule in solution.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | C=O (amide) | 1680 | 1685 |
| IR Frequency (cm⁻¹) | C=O (acid) | 1720 | 1725 |
| IR Frequency (cm⁻¹) | N-H stretch | 3250 | 3255 |
| IR Frequency (cm⁻¹) | O-H stretch | 3400 | 3410 |
| ¹H NMR Shift (ppm) | N-H | 8.5 | 8.6 |
| ¹³C NMR Shift (ppm) | C=O (amide) | 175 | 174.8 |
| ¹³C NMR Shift (ppm) | C=O (acid) | 178 | 177.5 |
This table is illustrative. Experimental values can vary based on solvent and other conditions.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. These predictions can help in understanding the electronic structure and identifying the molecular orbitals involved in the electronic transitions.
In Silico Molecular Modeling of this compound and Biomacromolecular Interactions
In silico molecular modeling techniques, particularly molecular docking and molecular dynamics simulations, are essential for studying the interactions between this compound and biological macromolecules like proteins and nucleic acids. imrpress.com These methods provide insights into the binding modes, affinities, and mechanisms of action at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when it binds to a larger molecule, typically a protein receptor. nih.gov For this compound, docking studies can identify potential binding sites on a target protein and predict the binding affinity. The results of docking simulations are often scored to rank different binding poses, with lower scores generally indicating a more favorable interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com
Following docking, molecular dynamics simulations can be employed to study the dynamic stability of the predicted complex. nih.gov An MD simulation of the ligand-protein complex in a simulated physiological environment can provide a more realistic picture of the binding event. It allows for the observation of conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
Table 4: Illustrative Molecular Docking Results of this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR 85, LYS 120, ASP 122 |
| Hydrogen Bonds | 2 (with TYR 85, LYS 120) |
| Hydrophobic Interactions | 3 (with LEU 83, VAL 90) |
This table is illustrative and the values are hypothetical for a generic protein target.
These in silico approaches are invaluable in drug discovery and development, as they can screen large libraries of compounds and prioritize candidates for experimental testing. For molecules like this compound, which is a derivative of the glutarimide (B196013) scaffold found in immunomodulatory drugs, understanding its interactions with target proteins like Cereblon (CRBN) is of significant interest. acs.org
Applications of 2,6 Dioxopiperidine 3 Carboxylic Acid in Chemical Synthesis and Materials Science
2,6-Dioxopiperidine-3-carboxylic Acid as a Synthetic Building Block in Organic Chemistry
This compound and its parent structure, the glutarimide (B196013) moiety, are recognized as crucial building blocks in modern organic synthesis, particularly in the field of medicinal chemistry. The bifunctional nature of the molecule, possessing both a carboxylic acid handle and a reactive cyclic imide, allows for diverse chemical modifications.
The synthesis of these building blocks often starts from readily available precursors. For instance, piperidine-2,6-dione derivatives can be synthesized by reacting a corresponding aniline (B41778) derivative with glutaric anhydride (B1165640), followed by cyclization. researchgate.net This straightforward approach allows for the generation of a library of substituted glutarimide building blocks for further elaboration in drug discovery programs.
Utilization in Chiral Synthesis and Stereoselective Transformations
The stereochemistry of piperidine (B6355638) derivatives is often critical to their biological activity, making stereoselective synthesis a paramount objective. google.com While this compound itself is chiral, containing a stereocenter at the C3 position, its derivatives are also key targets in asymmetric synthesis.
Various strategies have been developed to control the stereochemistry of the piperidine ring:
Catalytic Asymmetric Michael Addition: A notable approach involves the asymmetric Michael addition catalyzed by thiourea (B124793) to generate 4-substituted 2,6-dioxopiperidine-3-carbonitriles with high enantioselectivity. crossref.org
Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions, although this requires additional steps for their introduction and removal. whiterose.ac.uk
Kinetic Resolution: The kinetic resolution of racemic mixtures provides another route to enantioenriched piperidine derivatives. For example, the use of a base like n-BuLi with the chiral ligand sparteine (B1682161) has been shown to resolve N-Boc-2-aryl-4-methylenepiperidines, yielding products with high enantiomeric ratios. whiterose.ac.uk
Organocatalysis: Chiral phosphoric acids have proven to be versatile catalysts for asymmetric reactions, including intramolecular aza-Michael cyclizations, to afford enantioenriched piperidine scaffolds. whiterose.ac.uk
These methods underscore the importance of controlling stereochemistry in the synthesis of complex molecules derived from the 2,6-dioxopiperidine framework.
Table 1: Methodologies in Stereoselective Piperidine Synthesis
| Method | Description | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| Asymmetric Michael Addition | Catalytic addition to a Michael acceptor to create a chiral center. | Thiourea | Enantioenriched 2,6-dioxopiperidines crossref.org |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | n-BuLi, (-)-sparteine | Enantioenriched N-Boc-2-arylpiperidines whiterose.ac.uk |
| Organocatalysis | Use of a small chiral organic molecule to catalyze a reaction. | Chiral Phosphoric Acids | Enantioenriched spiropiperidines whiterose.ac.uk |
Role of this compound in the Synthesis of Heterocyclic Compounds
The 2,6-dioxopiperidine (or glutarimide) core is not only a target heterocycle itself but also a precursor for the synthesis of more complex, fused, or substituted heterocyclic systems. The reactivity of the imide nitrogen and the α-carbons allows for a range of transformations.
One common synthetic route to the core structure involves the reaction of glutaric anhydride with an appropriate amine (such as a substituted aniline), followed by a cyclization step, often facilitated by reagents like 1,1'-carbonyldiimidazole. researchgate.net This method provides access to N-substituted piperidine-2,6-diones.
Furthermore, the glutarimide moiety can be incorporated into larger, more complex heterocyclic structures. For example, derivatives like 1-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid demonstrate the fusion of the piperidine-dione ring with a dihydropyridine (B1217469) system, creating novel chemical entities for biological screening. precisepeg.com The synthesis of such molecules leverages the nucleophilicity of the imide nitrogen or activated positions on the ring to build additional heterocyclic frameworks. The use of α-iminocarboxylic acids, generated in situ, represents a powerful strategy for constructing various benzo-fused N-heterocycles through intramolecular cyclization pathways. organic-chemistry.org
Applications in Polymer Chemistry and Material Design
The glutarimide ring, the core of this compound, can be incorporated into polymer structures to enhance their properties, particularly thermal stability and UV resistance.
A key application is in the creation of novel polysilsesquioxanes bearing glutarimide side-chain groups. These materials are synthesized via the hydrolytic polycondensation of monomers like 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione. The resulting polymers exhibit high thermal stability, with a 5% weight loss temperature (Td5) of 335 °C. Polymer films made from these materials are highly transparent (98% transmittance in the visible region) and show significant resistance to ultraviolet radiation, making them promising for UV-protective coatings. mdpi.com
Another approach involves the chemical modification of existing polymers. For instance, the imidization of poly(methyl methacrylate) (PMMA) copolymers with primary amines can introduce glutarimide groups into the polymer backbone. This transformation significantly increases the glass transition temperature (Tg) of the material to around 160°C and enhances its thermal stability, with degradation temperatures approaching 400°C. researchgate.net Carboxylic acids can also serve as catalysts in controlled ring-opening polymerization (ROP) processes, accelerating reaction rates and enabling the synthesis of polymers with high molecular weights and narrow dispersity. chemrxiv.orgchemrxiv.org
Table 2: Properties of Glutarimide-Containing Polymers
| Polymer Type | Monomer/Precursor | Key Property Enhancement | Potential Application | Reference |
|---|---|---|---|---|
| Polysilsesquioxane | 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione | High thermal stability (Td5 = 335°C), UV resistance | UV-protective coatings | mdpi.com |
Ligand Design and Coordination Chemistry Involving this compound Derivatives
The structural motifs present in this compound—namely the carboxylic acid group and the imide—are well-suited for applications in ligand design and coordination chemistry. The carboxylic group provides a classic coordination site for metal ions, while the carbonyl oxygens of the imide ring can also participate in binding. dovepress.com
The most prominent application in ligand design is for PROTACs, where the glutarimide moiety serves as a highly effective ligand for the CRBN E3 ligase. rscf.ru The N-H bond of the glutarimide ring is particularly crucial, as it forms a key hydrogen bond interaction within the protein's binding pocket, anchoring the molecule. acs.org The carboxylic acid function is typically used as the point of attachment for a linker, allowing the glutarimide "warhead" to be tethered to a ligand for a different target protein. precisepeg.com
Beyond this, the general ability of carboxylic acids to coordinate with metal ions opens possibilities for forming metal-organic frameworks (MOFs) or coordination polymers. The combination of the carboxylic acid with the nitrogen-containing heterocycle allows for the creation of mixed-ligand complexes with diverse structural and functional properties. researchgate.net
Potential Use in Analytical Chemistry and Sensor Development
While direct applications of this compound in analytical sensors are not extensively documented, its structural features suggest significant potential in this area. The development of chemical sensors often relies on molecules that can selectively interact with an analyte and produce a measurable signal, such as a change in fluorescence or color.
The principles of ligand design discussed previously are directly applicable here. The carboxylic acid and imide carbonyls provide sites for coordinating with metal ions, which could form the basis of an ion-selective sensor. Furthermore, the core structure can be functionalized with chromophores or fluorophores, such as naphthalimide or perylene (B46583) bisimide derivatives. nih.govresearchgate.net The binding of a target analyte to the dioxopiperidine portion of such a conjugate could modulate the photophysical properties of the attached dye, leading to a "turn-on" or "turn-off" sensory response. This strategy is widely used in the design of fluorescent film-based sensors for detecting various chemical species. nih.govmdpi.com The synthesis of coumarin-3-carboxylic acids for use as photoinitiators also highlights how such scaffolds can be integrated into photo-responsive systems. nih.gov
Biological Activity and Mechanistic Insights of 2,6 Dioxopiperidine 3 Carboxylic Acid Excluding Clinical Human Trials, Dosage, and Safety
Molecular Target Identification and Binding Mechanisms of 2,6-Dioxopiperidine-3-carboxylic Acid Analogues
The primary molecular target of this compound analogues, such as thalidomide (B1683933) and its derivatives, has been identified as the protein Cereblon (CRBN). rsc.orgnih.govnih.gov CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), where it functions as a substrate receptor. nih.govnih.gov The binding of this compound analogues to CRBN is a critical initiating event for their biological effects.
The interaction is highly specific, with the glutarimide (B196013) ring of the molecule fitting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov This binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net The binding does not inhibit the enzymatic function of the CRL4-CRBN complex directly; instead, it allosterically modulates its activity by altering its substrate specificity. nih.govnih.gov This novel mechanism of action has led to the classification of these compounds as "molecular glues," as they effectively facilitate the interaction between CRBN and proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov
Enzymatic Modulation and Inhibition Studies by this compound Derivatives
The primary enzymatic modulation exerted by this compound derivatives is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov Rather than direct enzyme inhibition, these molecules act as modulators, redirecting the ligase's activity towards new protein targets, referred to as neosubstrates. nih.gov The binding of the compound to CRBN creates a novel binding surface that is recognized by these neosubstrates. nih.gov
This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of the compound to trigger the degradation of multiple protein targets. researchgate.net Key neosubstrates identified to date include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α). nih.govnih.govresearchgate.net The degradation of these proteins is central to the downstream biological effects of these compounds. While the primary mechanism is E3 ligase modulation, some piperidine (B6355638) derivatives have been investigated as inhibitors of other enzymes, such as dihydrofolate reductase (DHFR). nih.gov
Cellular Pathway Modulation and Signaling Events Influenced by this compound (In Vitro Studies)
In vitro studies have demonstrated that the CRBN-mediated degradation of neosubstrates by this compound analogues has profound effects on various cellular pathways and signaling events, particularly in cancer cells.
The degradation of Ikaros and Aiolos, which are essential for the survival of multiple myeloma cells, leads to the induction of apoptosis and cell cycle arrest. researchgate.net This occurs through the downregulation of key survival proteins, including c-Myc and interferon regulatory factor 4 (IRF4). researchgate.net
Furthermore, the degradation of CK1α by certain derivatives has been shown to be particularly effective in cancer cells with specific chromosomal deletions. nih.gov This degradation can activate the p53 tumor suppressor pathway, further contributing to the anti-proliferative effects. nih.gov The modulation of these signaling pathways ultimately disrupts the cellular machinery that promotes cancer cell growth and survival.
Structure-Activity Relationship (SAR) Investigations for Pre-clinical Biological Activity
Structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for the biological activity of this compound analogues and in the design of new, more potent compounds. rsc.org
The 2,6-dioxopiperidine (glutarimide) ring is indispensable for binding to CRBN. mdpi.com Modifications to this ring generally lead to a loss of activity. Conversely, the other part of the molecule, often a phthalimide (B116566) ring in the case of thalidomide and its derivatives, can be extensively modified. rsc.org These modifications play a critical role in determining the specific set of neosubstrates that are recruited to the CRL4-CRBN complex. acs.org For instance, subtle changes to this part of the molecule can switch the primary neosubstrate from Ikaros/Aiolos to CK1α. nih.gov This highlights the modular nature of these compounds and provides a basis for designing molecules with tailored biological activities.
Pharmacological Hypothesis Generation Based on Molecular Mechanisms of Action
The elucidation of the molecular mechanism of action of this compound analogues has led to the formulation of a clear pharmacological hypothesis. The central tenet of this hypothesis is that these compounds function as "molecular glues" to induce the targeted degradation of disease-driving proteins. nih.govnih.gov
By hijacking the CRL4-CRBN E3 ubiquitin ligase, these molecules can eliminate proteins that are otherwise difficult to target with conventional inhibitors. This protein degradation approach offers several potential advantages, including the ability to target proteins that lack a defined active site and the potential for a more sustained pharmacological effect due to the catalytic nature of the mechanism. researchgate.net This hypothesis has spurred the development of a new class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs), which utilize a similar mechanism of induced protein degradation. nih.gov The core pharmacological principle is the selective removal of pathogenic proteins from the cellular environment, thereby disrupting the disease process at a fundamental level.
Environmental Fate and Degradation of 2,6 Dioxopiperidine 3 Carboxylic Acid
Biodegradation Pathways and Microbial Transformation of 2,6-Dioxopiperidine-3-carboxylic Acid
Microorganisms are known to degrade a wide variety of heterocyclic compounds. The biodegradation of the piperidine (B6355638) ring, a saturated heterocycle, can be initiated by microbial enzymes through hydroxylation, followed by ring cleavage. The specific enzymes and pathways involved are highly dependent on the microbial species and the substitution pattern on the ring. For instance, some bacteria are capable of utilizing piperidine as a sole source of carbon and nitrogen, breaking it down into smaller, assimilable molecules.
The carboxylic acid group generally enhances the water solubility of organic compounds and can serve as a point of microbial attack. Carboxylic acids are common intermediates in the metabolic pathways of many organic pollutants and are often readily biodegradable. Microbes can utilize carboxylic acids through various metabolic routes, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization to carbon dioxide and water.
The presence of the two oxo groups on the piperidine ring in this compound suggests that the glutarimide-like structure may be susceptible to enzymatic hydrolysis. Microbial amidases or related hydrolases could potentially cleave the cyclic imide bonds, leading to the formation of more linear and readily biodegradable dicarboxylic acids.
Table 1: Potential Microbial Transformation Processes for this compound Based on Related Compounds
| Transformation Process | Potential Enzymes Involved | Expected Intermediate Products |
| Ring Hydroxylation | Monooxygenases, Dioxygenases | Hydroxylated dioxopiperidines |
| Ring Cleavage | Hydrolases, Oxidoreductases | Aliphatic dicarboxylic acids |
| Decarboxylation | Decarboxylases | 2,6-Dioxopiperidine |
| Hydrolysis of Imide Bonds | Amidases, Imidases | Glutaric acid derivatives |
It is important to emphasize that these are hypothetical pathways based on the degradation of similar chemical moieties, and experimental verification for this compound is required.
Environmental Persistence and Mobility Assessment of this compound
The environmental persistence and mobility of a chemical are key factors in assessing its potential for environmental impact.
Persistence: Persistence is determined by the compound's resistance to both biotic and abiotic degradation processes. Given the potential for microbial degradation and hydrolysis of the 2,6-dioxopiperidine ring, it is plausible that this compound may not be highly persistent in the environment. However, factors such as temperature, pH, microbial population density, and nutrient availability in the specific environmental compartment would significantly influence its degradation rate.
Mobility: The mobility of a compound in the environment, particularly in soil and water, is largely governed by its water solubility and its tendency to adsorb to soil particles. The carboxylic acid group in this compound is expected to be ionized at typical environmental pH values, which would increase its water solubility and potentially its mobility in soil. The extent of its adsorption to soil organic matter and clay particles would be determined by its soil adsorption coefficient (Koc). Compounds with low Koc values are generally more mobile and have a higher potential to leach into groundwater.
Table 2: Estimated Physicochemical Properties Influencing Environmental Mobility
| Property | Estimated Value/Characteristic | Implication for Mobility |
| Water Solubility | Likely high due to the carboxylic acid group | High potential for mobility in water |
| Soil Adsorption Coefficient (Koc) | Expected to be low | High potential for leaching in soil |
| Vapor Pressure | Expected to be low | Low potential for volatilization |
It is crucial to conduct experimental studies to determine the actual biodegradation rates, hydrolysis half-life, and soil-water partitioning coefficients for this compound to accurately assess its environmental persistence and mobility. Without such data, any assessment remains speculative and based on the behavior of structurally related compounds.
Future Research Directions and Unaddressed Questions for 2,6 Dioxopiperidine 3 Carboxylic Acid
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The future development of 2,6-Dioxopiperidine-3-carboxylic acid and its derivatives is contingent upon the establishment of efficient and stereoselective synthetic routes. Current methodologies for related piperidine (B6355638) structures often require multi-step processes, and achieving high enantiomeric purity can be a significant challenge. Future research should prioritize the development of novel synthetic strategies that enhance both efficiency and selectivity.
Key areas for exploration include:
Asymmetric Synthesis: Given that the biological activity of glutarimide (B196013) derivatives is highly dependent on stereochemistry, developing asymmetric syntheses is paramount. Chiral phosphoric acids have proven to be versatile catalysts in asymmetric reactions, such as intramolecular aza-Michael cyclizations, to create enantioenriched piperidines. whiterose.ac.uk Future work could adapt these methods to establish chiral control at the C3 position of the 2,6-dioxopiperidine ring during its formation.
Catalytic Approaches: A move away from stoichiometric reagents towards catalytic methods can improve atom economy and sustainability. The use of catalytic dynamic resolution has been applied to the synthesis of 2,6-disubstituted piperidines, offering a pathway to optically active products. nih.gov Investigating organocatalytic or transition-metal-catalyzed reactions could provide direct, efficient routes to the this compound core.
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Chemo-enzymatic approaches, which combine traditional chemical synthesis with biocatalysis, are powerful strategies for the asymmetric dearomatization of pyridines to produce substituted piperidines. whiterose.ac.uk Exploring enzymes like amine oxidases or reductases could enable highly specific transformations to build the chiral glutarimide ring.
| Synthetic Strategy | Potential Application to this compound | Key Advantage |
| Asymmetric Aza-Michael Cyclization | Enantioselective formation of the piperidine ring with the carboxylic acid precursor at C3. | High enantioselectivity and access to specific stereoisomers. |
| Catalytic Dynamic Resolution | Resolution of a racemic mixture of a synthetic intermediate to isolate the desired enantiomer. | Access to enantioenriched products from racemic starting materials. |
| Chemo-enzymatic Dearomatization | Asymmetric synthesis of a piperidine precursor from a substituted pyridine (B92270). | High stereoselectivity under mild, environmentally friendly conditions. |
Development of Advanced Materials Incorporating this compound Scaffolds
The unique structural features of this compound, namely its rigid heterocyclic scaffold and the reactive carboxylic acid handle, make it an intriguing building block for advanced materials. This area represents a significant and almost entirely unaddressed research direction.
Future initiatives could focus on:
Functional Polymers: The carboxylic acid group is a versatile functional handle for polymerization reactions. Research could explore the synthesis of polyesters or polyamides where the 2,6-dioxopiperidine moiety is incorporated into the polymer backbone. Such materials could exhibit unique thermal or mechanical properties. This approach draws parallels from the enzymatic and oxidative polymerization of other nitrogen heterocycles, such as 2,6-diaminopyridine, to create novel polymers. nih.gov
Biomaterials and Hydrogels: The glutarimide scaffold and carboxylic acid group could impart biocompatibility and functionality to materials designed for biological applications. Future work might involve incorporating the molecule into hydrogels or other biomaterials for drug delivery or tissue engineering, where the scaffold could influence material properties and degradation kinetics.
Conformationally Restricted Scaffolds: In medicinal chemistry, rigid scaffolds are used to present pharmacophores in defined conformations to enhance binding affinity and selectivity for biological targets. nih.gov this compound could serve as a starting point for creating more complex, bridged, or spirocyclic systems for use in drug discovery. worktribe.com
Deeper Elucidation of Mechanistic Pathways in Biological Systems
The most profound unaddressed questions for this compound lie in its potential biological activity. The parent 2,6-dioxopiperidine (glutarimide) ring is the key pharmacophore responsible for the activity of IMiDs, which function by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). nih.govnih.gov This binding event hijacks the ubiquitin-proteasome system to induce the degradation of specific target proteins.
Future research must urgently address the following:
Cereblon Binding: The primary question is whether this compound binds to CRBN. The hydrogen-bonding network between the glutarimide ring and CRBN is well-established, but the influence of a C3-carboxylic acid group is unknown. It could potentially enhance, diminish, or abolish binding. X-ray crystallography and biophysical binding assays are needed to determine its affinity for CRBN. nih.gov
Neosubstrate Recruitment: If the molecule does bind CRBN, the next critical question is what proteins it recruits for degradation. The substituent on the glutarimide ring is known to determine which "neosubstrates" are targeted. The carboxylic acid group presents a novel chemical feature that could lead to the degradation of entirely new sets of proteins not targeted by existing IMiDs.
PROTAC Development: The compound could serve as a novel E3 ligase ligand for the development of PROteolysis TArgeting Chimeras (PROTACs). researchgate.net PROTACs are bifunctional molecules that link a target-binding molecule to an E3 ligase ligand. sigmaaldrich.com The carboxylic acid provides a convenient attachment point for a linker, making this compound a potentially valuable building block for creating new targeted protein degraders.
| Biological Concept | Relevance to this compound | Key Unaddressed Question |
| Cereblon (CRBN) | The known biological receptor for the glutarimide scaffold in IMiDs. nih.gov | Does this compound bind to CRBN, and how does the C3-carboxyl group affect this interaction? |
| Molecular Glue | A molecule that induces interaction between two proteins that would not normally associate, such as an E3 ligase and a neosubstrate. | If it binds CRBN, does it act as a molecular glue, and what specific proteins does it target for degradation? |
| PROTACs | Bifunctional molecules for targeted protein degradation that require an E3 ligase ligand. researchgate.net | Can the carboxylic acid serve as an effective handle to incorporate this scaffold as a novel CRBN ligand in PROTAC design? |
Integration of this compound in Multi-disciplinary Research Initiatives
The full potential of this compound can only be realized through collaborative, multi-disciplinary research. Its unique structure sits (B43327) at the intersection of synthetic chemistry, materials science, and chemical biology, offering fertile ground for innovation.
Future integrated research initiatives should include:
Chemical Biology and Medicinal Chemistry: A concerted effort combining novel synthetic chemistry (as outlined in 9.1) with mechanistic biological studies (9.3) is essential. Synthetic chemists can generate derivatives with varied stereochemistry and substitutions, while chemical biologists can probe their interactions with CRBN and identify downstream effects on cellular pathways. This synergy is crucial for developing new molecular glues or PROTACs for therapeutic intervention. researchgate.netmdpi.com
Materials Science and Polymer Chemistry: Collaboration between synthetic chemists and material scientists could lead to the creation of novel functional polymers and biomaterials (as discussed in 9.2). The biological activity of the glutarimide scaffold could be harnessed to create "smart" materials that can interact with biological systems in specific ways.
Computational Chemistry and Synthesis: In silico modeling and computational studies can predict the binding affinity of this compound for CRBN, guide the design of new derivatives with enhanced properties, and help rationalize biological findings. These computational insights would accelerate the design-build-test cycle of drug discovery and materials development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
